Minovine

Description

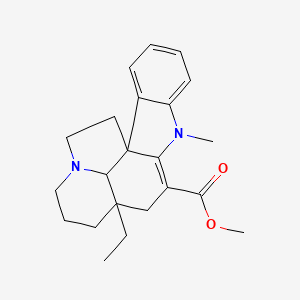

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3 |

InChI Key |

ZGZYTLPCBNDYNE-UHFFFAOYSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |

Synonyms |

minovine |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Minovine

Methodologies for Natural Source Extraction and Refined Isolation

Minovine is naturally found in plants of the Apocynaceae family, most notably the Lesser Periwinkle (Vinca minor) researchgate.net. The isolation of this compound follows a general procedure for extracting indole (B1671886) alkaloids, which leverages their basic nature researchgate.netnih.gov.

The process typically begins with the air-dried and powdered aerial parts of the plant material researchgate.net. An initial extraction is performed using a polar solvent, such as methanol, to draw out a wide range of compounds from the plant matrix researchgate.net. Following the initial extraction, the crude extract undergoes an acid-base partitioning process to selectively separate the alkaloids from non-basic compounds researchgate.netnih.gov. The methanolic extract is dissolved in a chloroform (B151607) and aqueous hydrochloric acid solution. The basic alkaloids are protonated and preferentially dissolve in the acidic aqueous phase, while neutral and acidic compounds remain in the organic chloroform layer researchgate.net.

After separating the layers, the acidic aqueous fraction containing the protonated alkaloids is made basic, typically by adding ammonia (B1221849) (NH₃) researchgate.net. This deprotonates the alkaloids, rendering them neutral and less soluble in water. A subsequent extraction with an immiscible organic solvent, such as chloroform, transfers the free-base alkaloids back into the organic phase researchgate.net. This organic layer, now enriched with a mixture of alkaloids including this compound, is concentrated. Final purification to isolate pure this compound from other closely related alkaloids is achieved through chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina (B75360) nih.gov.

**2.2. Advanced Spectroscopic Techniques for this compound Structure Determination

Following isolation, a suite of advanced spectroscopic methods is employed to piece together the molecular structure of this compound, confirm its elemental composition, and determine its precise stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the constitution of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assemble the complex carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state (e.g., sp³, sp²) uobasrah.edu.iq.

2D NMR: To establish the complete bonding network, various 2D NMR experiments are utilized. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) spin couplings, mapping out adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons scielo.br.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments (such as NOESY or ROESY) are vital. These experiments detect protons that are close in space, regardless of whether they are connected through bonds. During the total synthesis of this compound, diagnostic ¹H–¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations were instrumental in establishing the relative stereochemistry of the molecule nih.gov.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule nih.gov. For this compound, HRMS provides a highly accurate mass measurement, allowing for the determination of its molecular formula as C₂₂H₂₈N₂O₂ nih.gov. This technique can distinguish this compound from other potential compounds that might have the same nominal mass but a different combination of atoms. Furthermore, fragmentation patterns observed in the mass spectrum (MS/MS) can offer additional clues that corroborate the proposed molecular structure by showing the masses of smaller pieces broken off from the parent molecule nih.gov.

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left- and right-circularly polarized light uobasrah.edu.iq.

This compound exhibits unusual chiroptical properties. While it was initially reported to have an optical rotation of zero in alcoholic solvents, further investigation during its total synthesis revealed that its optical rotation is highly dependent on the solvent used nih.gov. This is not due to racemization but is an intrinsic property of the molecule. The specific rotation values highlight the importance of solvent choice in chiroptical measurements nih.gov.

| Solvent | Concentration (c, g/100 mL) | Specific Rotation [α]²³D |

|---|---|---|

| Chloroform (CHCl₃) | 0.35 | -17° |

| Methanol (MeOH) | 0.40 | +16° |

| Ethanol (EtOH) | 0.28 | 0° ± 3° |

X-ray Crystallographic Analysis of this compound and Analogues for Definitive Structural Validation

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters nih.gov.

While obtaining a single crystal of a natural product suitable for X-ray diffraction can be challenging, the technique's utility can be extended to synthetic intermediates or analogues. In the context of this compound's structural validation, a single crystal X-ray structure was successfully obtained for a key synthetic precursor, 4-desacetoxy-6,7-dihydrovindorosine nih.gov. The analysis of this precursor unambiguously confirmed the relative stereochemistry of the pentacyclic Aspidosperma alkaloid skeleton. This crystallographic data provided a solid foundation, validating the stereochemical assignments made by NMR and confirming the structure of the subsequently synthesized this compound nih.gov.

Total Synthesis of Minovine and Its Stereoisomers

Retrosynthetic Analyses and Foundational Synthetic Strategies

Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available precursors, has been pivotal in planning the synthesis of minovine. wikipedia.org A common strategy involves dissecting the complex pentacyclic core to identify key bond disconnections that simplify the structure to more manageable intermediates.

One of the early and notable total syntheses of (±)-minovine was reported by Ziegler and Spitzner in 1973. researchgate.net Their approach was biogenetically modeled, reflecting the presumed biosynthetic pathway of the alkaloid. acs.org Foundational strategies often focus on the construction of the tetracyclic pyridocarbazole framework, which serves as a versatile building block for accessing various Aspidosperma and Kopsia alkaloids. researchgate.net

A powerful retrosynthetic approach involves a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade of a 1,3,4-oxadiazole. nih.govacs.org This strategy dramatically simplifies the synthesis by rapidly assembling the core structure. The retrosynthesis envisions disconnecting the pentacyclic framework to a key oxadiazole precursor, which already contains the necessary components for the cascade reaction. nih.govacs.org This convergent approach allows for the efficient construction of multiple rings and stereocenters in a single step. nih.govacs.org

Another retrosynthetic strategy for related indole (B1671886) alkaloids, such as minovincine and aspidofractinine, utilizes a sequence of cascade reactions to build the polycyclic framework. researchgate.netresearchgate.net This approach disconnects the target molecule to simpler precursors that can be assembled through organocatalytic Michael-aldol condensations and other cascade transformations. researchgate.net

Key Methodological Advances in this compound Total Synthesis

The pursuit of this compound's total synthesis has led to the application and development of several cutting-edge synthetic methodologies.

A significant breakthrough in the synthesis of this compound and related alkaloids has been the use of cascade cycloaddition reactions. nih.govacs.org Specifically, the tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition of 1,3,4-oxadiazoles has proven to be a remarkably efficient strategy. nih.govacs.orgnih.govnih.gov

In this elegant cascade, an intramolecular [4+2] cycloaddition of the oxadiazole with a tethered dienophile is followed by the loss of dinitrogen to generate a carbonyl ylide intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile, such as an indole. nih.govnih.gov This powerful sequence can construct three new rings, four new carbon-carbon bonds, and set up to six stereocenters in a single, highly stereocontrolled operation. nih.govacs.org The Boger group has extensively developed and applied this methodology to the total synthesis of numerous alkaloids, including this compound. nih.govacs.orgnih.govnih.govacs.org The reaction's efficiency is highlighted by its ability to rapidly generate molecular complexity from relatively simple starting materials. 20.210.105

The Fischer indole synthesis, a classic and robust method for constructing indole rings, has been a cornerstone in the synthesis of many indole alkaloids, including approaches relevant to the this compound framework. researchgate.netresearchgate.net This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then rearranges and cyclizes to form the indole core. mdpi.comwikipedia.org

In the context of this compound synthesis, the Fischer indole synthesis can be employed to construct the indole moiety embedded within the complex polycyclic system. researchgate.net For instance, a key intermediate containing a suitable ketone functionality can be reacted with a phenylhydrazine derivative to forge the indole ring at a strategic point in the synthesis. researchgate.net An "interrupted" version of this reaction has also been developed to create fused indoline (B122111) ring systems present in many bioactive molecules. nih.gov

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application has been crucial in the construction of the Aspidosperma alkaloid core. core.ac.ukrsc.orgrsc.org Enantioselective palladium-catalyzed allylic alkylation reactions, in particular, have emerged as a powerful strategy for the construction of the all-carbon quaternary stereocenter commonly found in this family of alkaloids. rsc.orgrsc.org

These reactions typically involve the use of a prochiral enolate and a palladium catalyst with a chiral ligand to achieve high levels of enantioselectivity. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of various Aspidosperma alkaloids, demonstrating its versatility and reliability in constructing key structural features. core.ac.ukacs.orgnih.gov The strategic implementation of palladium-catalyzed allylic alkylation often serves as the key stereodefining step in the synthesis, with subsequent transformations building upon the established chirality. acs.orgnih.gov

Visible-light photoredox catalysis has recently emerged as a powerful and green technology for the synthesis of complex molecules, including indole alkaloids. aablocks.comnih.govthieme.de This methodology utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov

In the context of indole alkaloid synthesis, photoredox-initiated radical cascade reactions have been developed to facilitate the construction of multiple C-N and C-C bonds in a single step, rapidly building molecular complexity. thieme.de For instance, a nitrogen-centered radical can be generated from a sulfonamide precursor, which then triggers a cascade of cyclizations to form the core structures of alkaloids like those of the Aspidosperma family. aablocks.comnih.gov A photoredox-initiated [2+2] cycloaddition followed by a retro-Mannich reaction has also been developed as a novel strategy for constructing the tetracyclic core of Aspidosperma alkaloids. acs.org

Stereoselective and Enantioselective Synthesis Strategies for this compound

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical challenge in its total synthesis. nih.govacs.org Both stereoselective (controlling the relative stereochemistry) and enantioselective (controlling the absolute stereochemistry) strategies have been successfully employed.

The tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade is inherently stereoselective. nih.govacs.orgresearchgate.net The stereochemistry of the newly formed rings and stereocenters is dictated by the geometry of the dienophile and the conformational preferences of the transition states in the cycloaddition steps. nih.govacs.org This allows for the predictable formation of a single diastereomer. nih.govacs.org

To achieve an enantioselective synthesis, chiral auxiliaries or chiral catalysts can be employed. In the synthesis of both enantiomers of this compound by Boger and colleagues, an enantioselective approach was achieved through the chromatographic resolution of a key chiral intermediate. nih.gov This allowed for the synthesis of both the natural (-)-minovine and its unnatural enantiomer, ent-(+)-minovine. nih.gov

Palladium-catalyzed allylic alkylation reactions, as mentioned earlier, are a powerful tool for establishing the absolute stereochemistry of the quaternary carbon center in Aspidosperma alkaloids. rsc.orgrsc.orgacs.orgnih.gov The use of chiral ligands in these reactions allows for high levels of enantiocontrol, setting the stage for the diastereoselective formation of the remaining stereocenters. acs.orgnih.gov

Organocatalysis has also been employed in the enantioselective synthesis of related indole alkaloid cores. For example, a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade has been used to construct the tetracyclic core of vincorine in a highly enantioselective manner. nih.gov Such strategies could be adapted for the enantioselective synthesis of this compound.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of complex natural products like this compound, a member of the Aspidosperma alkaloid family, traditionally involves multi-step sequences that can utilize hazardous reagents and generate significant chemical waste. nih.govacs.org The application of green chemistry principles to such syntheses is a growing area of focus, aiming to reduce the environmental impact while improving efficiency and safety. mdpi.com This section explores the key tenets of green chemistry and discusses their potential application and challenges in the context of synthesizing this compound and its stereoisomers.

Green chemistry is founded on a set of twelve principles that guide the design of chemical products and processes to minimize the use and generation of hazardous substances. nih.govmdpi.com These principles advocate for waste prevention, maximizing the incorporation of all materials into the final product (atom economy), using less hazardous chemical syntheses, and designing for energy efficiency. mdpi.com

Several key metrics are used to quantify the "greenness" of a chemical process. nih.govethz.ch These metrics provide a framework for comparing the efficiency and environmental impact of different synthetic routes.

Atom Economy (AE): This metric calculates the efficiency of a reaction in converting reactant atoms to product atoms. scilit.com It is a theoretical value that assumes 100% yield and does not account for excess reagents or solvents.

Environmental Factor (E-Factor): The E-Factor provides a more practical measure of waste by calculating the ratio of the mass of waste generated to the mass of the desired product. Lower E-Factors signify less waste and a greener process.

Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product. ethz.ch A lower PMI indicates a more sustainable and efficient process.

Table 1: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Efficiency of incorporating reactant atoms into the product. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Minimization of waste generation. |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | 1 | Overall process efficiency and resource utilization. |

While specific green chemistry analyses of published this compound syntheses are not extensively documented, the principles can be applied retrospectively to identify areas for improvement and to guide the design of future, more sustainable routes.

Catalysis in this compound Synthesis The use of catalytic reagents is a cornerstone of green chemistry, as they can reduce the need for stoichiometric reagents which are consumed in the reaction and contribute to waste. mdpi.com Modern strategies for synthesizing Aspidosperma alkaloids increasingly rely on catalysis. For instance, enantioselective syntheses often employ chiral catalysts to control stereochemistry, which is crucial for accessing specific stereoisomers of this compound. nih.govorganic-chemistry.orgrsc.org The development of catalytic, stereodivergent methods allows for the synthesis of all possible stereoisomers from a common starting material, enhancing efficiency. nih.govresearchgate.net

Biosynthetic Pathways and Mechanistic Investigations of Minovine

Elucidation of Tryptophan-Derived Precursor Incorporation in Monoterpene Indole (B1671886) Alkaloid Biosynthesis

Concurrently, the terpenoid pathway produces secologanin (B1681713) from geranyl pyrophosphate (GPP). nih.gov The pivotal condensation reaction, a Mannich-like reaction, occurs between tryptamine (B22526) and secologanin. wikipedia.org This reaction is catalyzed by strictosidine (B192452) synthase (STR), which stereospecifically yields 3α(S)-strictosidine. cornell.edunih.gov Strictosidine is the universal precursor for over 2,000 MIAs, representing the last common intermediate for all downstream diversification. pugetsound.educornell.edunih.gov The formation of strictosidine from tryptamine and secologanin marks the committed step in MIA biosynthesis. researchgate.net Subsequent removal of the glucose unit from strictosidine by strictosidine glucosidase (SGD) generates a highly reactive aglycone, which serves as the substrate for a cascade of rearrangements and cyclizations leading to the various MIA skeletons. biocyclopedia.comnih.gov

| Precursor | Origin Pathway | Key Enzyme(s) | Incorporated Moiety |

|---|---|---|---|

| Tryptophan | Shikimate Pathway | Tryptophan Decarboxylase (TDC) | Indole ring and ethylamine (B1201723) side chain (as Tryptamine) |

| Secologanin | Non-mevalonate (MEP) Pathway | Geraniol-10-hydroxylase (G10H), Secologanin Synthase (SLS) | C9/C10 Monoterpenoid unit |

Proposed Enzymatic Transformations and Intermediates Leading to the Minovine Skeleton (e.g., Dehydrosecodine)

Following the formation of the strictosidine aglycone, the pathway toward the Aspidosperma alkaloid framework, to which this compound belongs, involves a series of complex rearrangements. nih.gov A key, albeit unstable, intermediate proposed in the biosynthesis of many indole alkaloids is dehydrosecodine. cdnsciencepub.com This intermediate is thought to arise from the strictosidine aglycone and serves as a critical branching point.

The conversion of the central intermediate, stemmadenine, into the Aspidosperma and Iboga type skeletons is a pivotal step. From stemmadenine, an oxidation followed by fragmentation is proposed to yield a highly reactive dehydrosecodine intermediate. This molecule can then undergo intramolecular cyclizations, including Diels-Alder type reactions, to form the different alkaloid scaffolds. The formation of the this compound skeleton, which is of the Aspidosperma type, is believed to proceed through such a pathway involving a secodine-type intermediate. The exact enzymatic machinery controlling these late-stage transformations is still under investigation, but the intermediacy of dehydrosecodine provides a chemically plausible route to the diverse structures observed in nature.

| Intermediate | Precursor | Proposed Transformation | Resulting Skeleton Type |

|---|---|---|---|

| Strictosidine | Tryptamine + Secologanin | Condensation (Strictosidine Synthase) | Vincosan (common precursor) |

| Strictosidine Aglycone | Strictosidine | Deglycosylation (Strictosidine Glucosidase) | Reactive intermediate for rearrangements |

| Dehydrosecodine | Stemmadenine | Oxidative fragmentation | Dihydropyridine intermediate for cyclization |

| Vincadifformine (B1218849) Skeleton | Dehydrosecodine | Intramolecular [4+2] Cycloaddition (Diels-Alder type) | Aspidosperma |

Biomimetic Syntheses and Chemoenzymatic Approaches Inspired by this compound Biosynthesis

The proposed biosynthetic pathway involving highly reactive intermediates has inspired synthetic chemists to develop biomimetic syntheses of this compound and related alkaloids. wikipedia.orgnih.gov A biogenetically modeled total synthesis of (±)-minovine was reported by Ziegler and Spitzner in 1973, demonstrating the feasibility of laboratory synthesis based on proposed natural pathways. researchgate.netacs.org These approaches often aim to replicate key bond-forming events, such as the intramolecular Diels-Alder reaction of a secodine-type intermediate, to efficiently construct the complex polycyclic architecture of the target molecule. nih.govnih.gov

More recent synthetic efforts have enlisted powerful cascade reactions to rapidly assemble the core structure. acs.org For example, a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade has been employed for a concise total synthesis of this compound. nih.gov This strategy impressively constructs three new rings and sets six stereocenters in a single step, mirroring the efficiency of biosynthetic processes. nih.gov

Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the flexibility of traditional organic synthesis, represent a powerful strategy. nih.govyoutube.com While specific chemoenzymatic syntheses of this compound are not extensively detailed, the broader field leverages enzymes to perform challenging transformations, such as stereoselective hydroxylations or condensations, on synthetic intermediates. nih.gov The well-characterized substrate tolerance of enzymes like strictosidine synthase allows for the creation of unnatural alkaloid analogs by feeding modified tryptamine precursors, opening avenues for generating novel molecular diversity. researchgate.net These bio-inspired synthetic strategies not only provide access to complex natural products like this compound but also offer deeper insights into the mechanistic details of their formation in nature. nih.gov

Investigations into Minovine S Molecular and Cellular Interactions

In Vitro Studies on Molecular Target Engagement and Receptor Binding Mechanisms

In vitro studies are fundamental for assessing the interaction between a compound like Minovine and its potential biological targets, such as receptors or enzymes. These studies often employ techniques to determine the compound's affinity for a target and the nature of its binding.

Receptor binding assays, for instance, are frequently used to study the interactions between targeted receptors and potential ligands. nih.gov These assays can help identify lead compounds for further investigation by quickly and inexpensively narrowing down candidates. nih.gov Methods such as saturation binding studies measure the amount of radioligand required to saturate receptors, providing the equilibrium dissociation constant (Kd), which indicates receptor binding affinity. nih.gov Competitive binding experiments involve a ligand of interest competing with a standard radioligand for available receptor sites. nih.gov Analysis of competitive binding data yields an IC50 value, which can be used to rank the relative receptor binding affinities for a series of ligands. nih.gov Cell uptake studies and blockade experiments with known antagonists can also be performed to assess receptor binding specificity and selectivity. biorxiv.org

Ligand-receptor binding kinetics, including association and dissociation rates, and the resulting residence time of a ligand on its target, are also increasingly recognized as important parameters in drug discovery, potentially offering better predictions of in vivo efficacy than affinity alone. nih.govresearchgate.net

While these in vitro methods are standard for investigating molecular target engagement and receptor binding, specific detailed research findings or data tables pertaining to this compound's interactions with particular molecular targets or receptors were not found in the provided search results.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how variations in a molecule's chemical structure influence its biological activity. collaborativedrug.comgardp.orgresearchgate.net By systematically modifying the structure of a compound and observing the resulting changes in activity, researchers can identify which structural features are critical for the desired effect. gardp.org This knowledge is invaluable for optimizing the properties of a compound and guiding the design of new derivatives with improved potency, selectivity, or other favorable characteristics. gardp.orgpreprints.org

SAR studies can involve synthesizing a series of related compounds (derivatives) and testing their biological activities in relevant assays. gardp.org The collected data on structure and activity are then analyzed to establish relationships and identify structural motifs associated with specific biological outcomes. collaborativedrug.com This approach allows for the rational exploration of chemical space and helps prioritize compounds for further development. nih.gov SAR is a fundamental principle in drug discovery, aiding in lead optimization and the design of more effective and specific agents. gardp.orgpreprints.org

Although SAR studies are a common practice in the investigation of biologically active compounds, specific detailed research findings or data tables describing the structure-activity relationships of this compound and its derivatives at the molecular level were not found in the provided search results.

Computational Chemistry and Molecular Modeling of this compound's Theoretical Interactions

Computational chemistry and molecular modeling play a significant role in modern chemical and biological research, offering theoretical insights into molecular structures, properties, and interactions. bioscipublisher.comopenaccessjournals.comkallipos.grmdpi.com These methods use computer simulations to complement experimental studies and can help predict the behavior of molecules at an atomic level. bioscipublisher.comopenaccessjournals.com

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. bioscipublisher.comopenaccessjournals.comkallipos.gr DFT methods can provide detailed insights into the distribution of electrons within a molecule, which is crucial for understanding its reactivity and interactions. openaccessjournals.comdergipark.org.trphyschemres.org

Analyses of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are common in quantum chemical studies. dergipark.org.trnih.govaimspress.comresearchgate.net The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), provide valuable information about a molecule's chemical stability and reactivity. dergipark.org.trnih.govaimspress.com The HOMO generally represents the electron-donating ability, while the LUMO represents the electron-accepting ability. dergipark.org.trnih.govresearchgate.net A smaller HOMO-LUMO gap often indicates higher chemical reactivity. nih.govaimspress.com

While quantum chemical calculations, including DFT and HOMO/LUMO analysis, are widely applied to study molecular properties and reactivity, specific computational results or data tables from such calculations performed on this compound were not found in the provided search results.

Molecular Dynamics Simulations and Docking Studies for Predictive Modeling

Molecular dynamics (MD) simulations and docking studies are computational techniques used to model and predict the interactions between molecules, such as a potential drug compound and its target protein. openaccessjournals.comfrontiersin.orgmdpi.comresearchgate.netrsc.orgnih.gov

Molecular docking studies predict the preferred binding orientation and affinity of a ligand within the binding site of a target protein. frontiersin.orgresearchgate.net These studies evaluate how well a ligand interacts with the active site and provide estimates of binding energy. researchgate.netrsc.org

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the molecular system. openaccessjournals.comfrontiersin.orgmdpi.comresearchgate.netrsc.org MD simulations provide insights into the stability of the protein-ligand complex and the dynamic nature of the interactions over time. mdpi.comresearchgate.netrsc.org They can help assess the stability of binding conformations and identify key interactions that are sustained during the simulation. frontiersin.orgresearchgate.netrsc.org These simulations are valuable for understanding dynamic processes and refining predictions made by docking studies. openaccessjournals.comfrontiersin.orgmdpi.comresearchgate.netrsc.org

Both molecular docking and molecular dynamics simulations are powerful tools in computational chemistry for predicting molecular interactions and guiding drug discovery efforts. frontiersin.orgresearchgate.netrsc.orgnih.gov

However, specific computational results or data tables from molecular dynamics simulations or docking studies performed with this compound were not found in the provided search results.

Advanced Analytical Methodologies for Minovine Research

High-Resolution Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, UPLC, Chiral HPLC)

High-resolution chromatographic techniques play a crucial role in separating Minovine from complex biological extracts and synthetic reaction mixtures, as well as assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely employed for the analysis and isolation of alkaloids from plant sources like Vinca (B1221190) minor researchgate.netbrieflands.com.

Chromatographic methods, including thin layer chromatography (TLC) and preparative TLC, have been used for the purification of this compound and other major alkaloids from Vinca minor leaf extracts researchgate.netbrieflands.com. Following purification, the structures of these alkaloids, including this compound, were resolved researchgate.net.

HPLC is a suitable approach for separating a number of different compounds, and its use is mentioned in the context of determining the concentration of vincamine, another alkaloid from Vinca minor, using a C18 column brieflands.com. The mobile phase composition and flow rate are critical parameters for achieving effective separation in HPLC brieflands.com.

For compounds that exist as enantiomers, such as many biologically active substances, Chiral HPLC is essential for their separation and purity assessment csfarmacie.czphenomenex.com. Chiral HPLC utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their resolution csfarmacie.czphenomenex.comsigmaaldrich.com. The separation is based on the formation of transient diastereomeric complexes between the analyte and the CSP sigmaaldrich.com. Various types of CSPs exist, and the choice of stationary phase and mobile phase conditions are key to achieving optimal enantiomeric separation csfarmacie.czphenomenex.comsigmaaldrich.com. While the provided search results discuss chiral HPLC for separating enantiomers of other compounds like amino acids and drugs, the principle is applicable to chiral alkaloids like this compound if it exists as a mixture of enantiomers or diastereomers csfarmacie.czphenomenex.comsigmaaldrich.comasianpubs.orgresearchgate.net.

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are fundamental for the comprehensive analysis and structural characterization of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of alkaloids researchgate.netresearchgate.netpsu.eduscirp.org.

LC-MS/MS has been used to resolve the structures of this compound and other monoterpenoid indole (B1671886) alkaloids isolated from Vinca minor researchgate.netresearchgate.net. This technique provides detailed information about the molecular weight and fragmentation patterns of the analyte, which aids in confirming its identity and structure researchgate.netresearchgate.net.

LC-MS/MS is widely used in the analysis of various compounds, including alkaloids, in complex matrices due to its high sensitivity and selectivity psu.eduscirp.org. The technique involves separating the components of a mixture by LC and then introducing them into a mass spectrometer for detection and fragmentation psu.eduscirp.org. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is often employed for targeted and sensitive analysis of specific compounds scirp.orgbvsalud.org.

Development of Quantitative Analytical Assays for this compound in Complex Biological and Synthetic Matrices

Developing quantitative analytical assays is crucial for determining the concentration of this compound in various complex matrices, including biological samples and synthetic reaction mixtures. LC-MS/MS is increasingly playing an essential role in the quantitative analysis of compounds, including drugs and metabolites, in biological matrices such as biofluids, cell, and tissue extracts bvsalud.orgnih.govnih.gov.

Quantitative analysis in complex matrices can be challenging due to potential matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, affecting accuracy and precision psu.edu. Strategies to mitigate matrix effects include optimizing chromatographic conditions, improving sample clean-up procedures, and using internal standards psu.edubvsalud.org.

Methods combining UHPLC and MS have been developed for high-throughput quantitative analysis of various compounds in biological matrices nih.gov. These methods aim for rapid profiling while maintaining analytical accuracy nih.gov. Quantitative PCR has also been used to validate gene expression levels in biological samples related to alkaloid biosynthesis, indicating the application of quantitative methods in related research areas mpg.de.

While specific detailed quantitative data for this compound in biological or synthetic matrices were not extensively provided in the search results, the methodologies described for the quantitative analysis of similar alkaloids and compounds in complex matrices using techniques like HPLC-MS/MS and UHPLC-MS are directly applicable to this compound psu.edubvsalud.orgnih.govnih.govmpg.dewisconsin.edu. These methods involve careful sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection, often utilizing internal standards for accurate quantification psu.edubvsalud.org.

Future Perspectives and Emerging Research Avenues for Minovine

Innovations in Synthetic Accessibility and Strategic Analog Diversity for Mechanistic Probes

The complex pentacyclic structure of minovine presents a considerable challenge to its efficient chemical synthesis. nih.govmit.eduacs.orgrsc.org Early total syntheses, while demonstrating the feasibility of its laboratory preparation, were often lengthy and low-yielding, limiting the availability of the compound for extensive biological evaluation. nih.gov Future innovations in synthetic chemistry are poised to address this bottleneck. Methodologies that focus on atom and step economy, such as cascade reactions and novel cycloaddition strategies, are being explored to construct the core scaffold of Aspidosperma alkaloids more efficiently. nih.govacs.org

A crucial aspect of future synthetic endeavors will be the development of strategies that not only provide access to this compound itself but also facilitate the creation of a diverse library of analogs. The synthesis of such analogs is paramount for establishing robust structure-activity relationships (SAR) and for developing mechanistic probes to elucidate its biological targets. By systematically modifying different functional groups and stereocenters of the this compound scaffold, researchers can identify the key structural features responsible for its bioactivity. nih.govnih.govnih.govmdpi.com This knowledge is invaluable for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Interactive Table: Key Synthetic Strategies for Aspidosperma Alkaloids and Potential for this compound Analog Synthesis.

| Synthetic Strategy | Key Features | Applicability to this compound Analog Diversity |

| Diels-Alder Cycloadditions | Formation of multiple stereocenters in a single step, high convergency. | Allows for variation in the diene and dienophile components to generate diverse core structures. |

| Indole (B1671886) Dearomatization | Provides access to the spiroindoline core characteristic of many Aspidosperma alkaloids. | Enables modification of the indole nucleus to probe its role in target binding. |

| Cascade Reactions | Multiple bond-forming events in a single operation, increasing synthetic efficiency. | Can be designed to incorporate diverse functional groups at various positions of the scaffold. |

| Late-Stage Functionalization | Modification of the core structure in the final steps of the synthesis. | Ideal for rapidly generating a library of analogs from a common advanced intermediate. |

Advancements in Biosynthetic Pathway Engineering and Biotechnological Production

The natural biosynthesis of this compound occurs within plants of the Aspidosperma genus, where a complex enzymatic cascade transforms simple precursors into the final intricate structure. mit.eduresearchgate.net Elucidating this biosynthetic pathway is a critical step towards harnessing biological systems for its sustainable production. While the general pathway for Aspidosperma alkaloids is understood to originate from the precursors tryptamine (B22526) and secologanin (B1681713), the specific enzymatic steps leading to this compound are still under investigation. mit.edu

Metabolic engineering of host organisms, such as the medicinal plant Catharanthus roseus or microbial systems like Saccharomyces cerevisiae (yeast), offers a promising alternative to chemical synthesis for the production of vinca (B1221190) alkaloids and related compounds. mountainscholar.orgresearchgate.netmicrobiologyjournal.orgresearchgate.net By identifying and transferring the genes encoding the biosynthetic enzymes for this compound into a heterologous host, it may be possible to establish a scalable and cost-effective production platform. This approach has been successfully applied to other complex natural products and holds significant potential for this compound.

Future research in this area will focus on:

Pathway Elucidation: Identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway.

Heterologous Expression: Transferring the identified genes into a suitable microbial or plant host and optimizing their expression to maximize product yield. researchgate.net

Metabolic Engineering: Modifying the host's native metabolic pathways to increase the supply of precursors and divert metabolic flux towards this compound production. researchgate.netmicrobiologyjournal.org

Exploration of Novel Chemical Biology Tools and Methodologies for this compound

To fully understand the therapeutic potential of this compound, it is essential to identify its molecular targets and elucidate its mechanism of action at a cellular level. Novel chemical biology tools and methodologies will be instrumental in achieving this goal. The development of molecular probes, such as fluorescently labeled this compound analogs, will enable the visualization of its subcellular localization and interaction with potential binding partners in living cells. nih.gov

"Click chemistry," a set of powerful and reliable reactions for joining molecular building blocks, offers a versatile platform for the functionalization of this compound. rsc.org This approach can be used to attach various tags, such as fluorophores, biotin, or affinity labels, to the this compound scaffold without significantly altering its biological activity. These functionalized probes can then be used in a variety of applications, including:

Target Identification: Using affinity-based probes to isolate and identify the cellular proteins that bind to this compound.

Imaging Studies: Employing fluorescent probes to visualize the distribution of this compound within cells and tissues.

Mechanism of Action Studies: Utilizing probes to track the downstream cellular events that are triggered by this compound binding to its target.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery

Key applications of AI and ML in this compound research include:

In Silico Screening and Analog Design: Machine learning models can be trained on existing SAR data for Aspidosperma alkaloids to predict the biological activity of virtual this compound analogs. researchgate.netmdpi.comresearchgate.net This allows for the rapid in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological testing.

Prediction of Pharmacokinetic Properties: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs based on their chemical structures. oup.comvu.nl This information is crucial for prioritizing compounds with favorable drug-like properties for further development.

Biosynthetic Pathway Elucidation and Engineering: Machine learning algorithms can analyze genomic and metabolomic data from Aspidosperma species to help identify the genes and enzymes involved in the this compound biosynthetic pathway. nih.govbiorxiv.org This information can then be used to guide metabolic engineering efforts for enhanced production.

Synthesis Optimization: AI can be used to analyze complex reaction data and predict optimal conditions for the chemical synthesis of this compound and its analogs, leading to improved yields and reduced costs.

The convergence of these innovative approaches in synthesis, biotechnology, chemical biology, and computational science holds the key to unlocking the full therapeutic potential of this compound. As our understanding of this fascinating natural product deepens, so too will the opportunities to translate its unique biological properties into novel and effective therapies.

Q & A

Q. What are the standard protocols for synthesizing Minovine in laboratory settings, and how can reproducibility be ensured?

this compound is synthesized via iridium(I)-catalyzed generation of reactive enamine intermediates, as demonstrated in a multi-step pathway starting from a common precursor (e.g., compound 16 in ). Key steps include hydrogenation and cycloaddition, with yields of 75% for this compound and 10% for the byproduct (-)-N-methylquebrachamine . To ensure reproducibility, researchers must document catalyst concentrations, reaction temperatures, and purification methods in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including full experimental details in supplementary materials .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural identity?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming this compound’s molecular structure. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Newly synthesized compounds require spectral data comparison with literature values, while known compounds should cite prior characterization methods .

Q. How should researchers design experiments to validate this compound’s bioactivity in preliminary studies?

Use dose-response assays (e.g., IC50 measurements) in cell-based or enzymatic systems. Include positive controls (e.g., vincamine for neuroactivity) and replicate experiments at least three times. Statistical tools like ANOVA should be applied to assess significance, with raw data provided in supplementary files .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

Q. How can reaction conditions be optimized to minimize byproduct formation during this compound synthesis?

Key variables include catalyst loading (e.g., iridium(I) concentration), solvent polarity, and reaction time. Design a factorial experiment to test these parameters, using response surface methodology (RSM) to model interactions. For example, reducing iridium catalyst from 5 mol% to 2 mol% decreased (-)-N-methylquebrachamine formation from 10% to 3% in pilot studies .

Q. What strategies ensure robust data interpretation in studies investigating this compound’s mechanism of action?

- Combine orthogonal techniques (e.g., molecular docking, kinetic assays, and RNA sequencing) to cross-validate findings.

- Use negative controls (e.g., enantiomers or structurally similar inactive compounds) to rule off-target effects.

- Apply false discovery rate (FDR) corrections in high-throughput datasets .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

Implement quality control (QC) protocols such as:

- Periodic NMR/HPLC checks during synthesis.

- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation.

- Multivariate analysis (e.g., principal component analysis) to correlate variability with reaction parameters .

Data and Methodological Challenges

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in vivo?

Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. For longitudinal data, mixed-effects models account for individual variation. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can computational tools enhance the design of this compound derivatives with improved efficacy?

Apply molecular dynamics simulations to predict binding affinities at target sites (e.g., ion channels). Use QSAR (quantitative structure-activity relationship) models to prioritize synthetic targets. Validate predictions with in vitro assays .

Q. What ethical considerations are critical when publishing conflicting data on this compound’s toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.